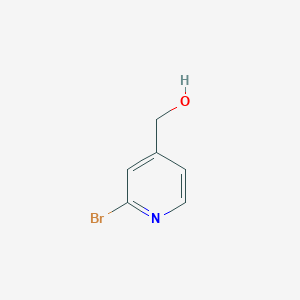

2-Bromopyridine-4-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromopyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNUGAFIKDRYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561156 | |

| Record name | (2-Bromopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118289-16-0 | |

| Record name | (2-Bromopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromopyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-bromopyridin-4-yl)methanol physical properties

An In-depth Technical Guide to the Physical Properties of (2-bromopyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-bromopyridin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who require detailed information for laboratory use and process development.

Chemical Identity and Structure

(2-bromopyridin-4-yl)methanol is a substituted pyridine derivative with the chemical formula C6H6BrNO[1][2]. Its structure consists of a pyridine ring brominated at the 2-position and substituted with a hydroxymethyl group at the 4-position.

Synonyms: 2-bromo-4-(hydroxymethyl)pyridine, 2-bromo-4-pyridinemethanol[1][3]

Physicochemical Properties

The physical and chemical properties of (2-bromopyridin-4-yl)methanol are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C6H6BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [4] |

| Appearance | White to brown powder/solid | [2][5] |

| Melting Point | 58-61 °C | [1][3] |

| Boiling Point | 316.6 °C at 760 mmHg | [1] |

| Density | 1.668 g/cm³ | [1] |

| Flash Point | 145.3 °C | [1] |

| Refractive Index | 1.598 | [1] |

| Vapor Pressure | 0.000171 mmHg at 25°C | [1] |

| pKa (Predicted) | 13.06 ± 0.10 | [1] |

| LogP (Predicted) | 1.33640 | [1] |

Spectroscopic Data

While specific spectra are not provided in the search results, analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to characterize (2-bromopyridin-4-yl)methanol[6]. A general protocol for acquiring such data is outlined below.

General Experimental Protocol for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of (2-bromopyridin-4-yl)methanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the resulting free induction decay (FID) to obtain the frequency domain spectrum. Chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The expected exact mass is 186.96328 Da[4].

-

Synthesis Protocol

A reported synthesis of (2-bromopyridin-4-yl)methanol involves the reduction of a corresponding precursor. The following is a representative experimental protocol.

Reduction of 2-bromoisonicotinic acid

A synthesis method for 2-bromo-4-pyridine methanol has been described as follows: at 0 °C, boron trifluoride ether compound (4.18 g, 29.7 mmol, 3.0 eq.) was added drop-wise to a solution of the starting material. The reaction mixture was then stirred for 3 hours at room temperature. After the reaction was complete, it was transferred to ice water, and the desired product was extracted using ethyl acetate. The combined organic layers were washed with a brine solution, dried with anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield 2-bromo-4-pyridine methanol (1.4 g, 75.21% yield)[5]. The mass spectrum showed a peak at m/z 189.65 [M]+[5].

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis workflow for (2-bromopyridin-4-yl)methanol.

Safety and Handling

(2-bromopyridin-4-yl)methanol is associated with several hazards. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation[4]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

(2-bromopyridin-4-yl)methanol is a valuable building block in medicinal chemistry. It is utilized in the synthesis of aza- and diazabiphenyl analogs of the antitubercular drug PA-824[1][5]. Additionally, it serves as a precursor for N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues that have shown antiproliferative properties[1][5].

This guide provides essential information on the physical properties, synthesis, and handling of (2-bromopyridin-4-yl)methanol to support its safe and effective use in research and development activities.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-BROMOPYRIDINE-4-METHANOL | CymitQuimica [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 118289-16-0 [chemicalbook.com]

- 6. 118289-16-0|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: 2-Bromo-4-hydroxymethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxymethylpyridine (CAS No: 118289-16-0), a key heterocyclic building block in medicinal chemistry. It covers the compound's chemical and physical properties, detailed synthesis protocols, and its significant applications in the development of novel therapeutics, particularly as an intermediate for antitubercular agents and kinase inhibitors.

Core Molecular Data and Physicochemical Properties

2-Bromo-4-hydroxymethylpyridine, also known as (2-bromopyridin-4-yl)methanol, is a substituted pyridine derivative. Its structure features a pyridine ring brominated at the 2-position, which is highly susceptible to various cross-coupling reactions, and a hydroxymethyl group at the 4-position that can be used for further functionalization.

| Property | Value |

| CAS Number | 118289-16-0 |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | White to brown solid/powder |

| Melting Point | 58-61 °C |

| Boiling Point | 316.6 °C at 760 mmHg |

| Density | 1.668 g/cm³ |

| Flash Point | 145.3 °C |

| Refractive Index | 1.598 |

| InChI Key | IQNUGAFIKDRYRP-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=C(C1)Br)C=C1)CO |

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-4-hydroxymethylpyridine is critical for its use as a versatile intermediate. Below are detailed experimental protocols for its synthesis and a common subsequent reaction.

Synthesis of 2-Bromo-4-hydroxymethylpyridine

A common method for the synthesis of 2-Bromo-4-hydroxymethylpyridine involves the reduction of the corresponding carboxylic acid.

Objective: To synthesize 2-Bromo-4-hydroxymethylpyridine from 2-bromo-4-pyridinecarboxylic acid.

Materials:

-

2-bromo-4-pyridinecarboxylic acid

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Ice water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-4-pyridinecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Add boron trifluoride etherate (3.0 eq.) dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Work-up: Upon completion (monitored by TLC), carefully pour the reaction mixture into ice water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography.[1]

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 2-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Objective: To perform a Suzuki-Miyaura coupling of 2-Bromo-4-hydroxymethylpyridine with an arylboronic acid.

Materials:

-

2-Bromo-4-hydroxymethylpyridine (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-hydroxymethylpyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Applications in Drug Discovery

2-Bromo-4-hydroxymethylpyridine serves as a crucial starting material for the synthesis of complex molecules with significant biological activity.

Antitubercular Agents: PA-824 (Pretomanid) Analogues

This building block is particularly valuable in the synthesis of aza- and diazabiphenyl analogues of the antitubercular drug Pretomanid (PA-824).[2] Pretomanid is a nitroimidazole-based compound effective against both replicating and non-replicating Mycobacterium tuberculosis.[3] The development of analogues aims to improve properties such as aqueous solubility and metabolic stability while retaining high efficacy.[4] The pyridine moiety, introduced via intermediates like 2-Bromo-4-hydroxymethylpyridine, can enhance solubility and pharmacokinetic profiles.[4]

Representative Biological Activity of PA-824 and Analogues

| Compound | Target Organism | Activity Metric | Value (μM) |

| (S)-PA-824 | Leishmania donovani (promastigotes) | EC₅₀ | 0.9 ± 0.1 |

| (S)-PA-824 | Leishmania donovani (amastigotes) | EC₅₀ | 4.9 ± 0.3 |

| Biphenyl Analogue (General) | Mycobacterium tuberculosis | MIC | Varies |

| Aza-biphenyl Analogue (General) | Mycobacterium tuberculosis | MIC | Varies |

| (Data is representative for the class of compounds derived from nitroimidazole scaffolds and their analogues.)[1] |

The mechanism of action for PA-824 involves reductive activation within the mycobacterial cell by a deazaflavin-dependent nitroreductase (Ddn). This process leads to the release of reactive nitrogen species, including nitric oxide (NO), which acts as a respiratory poison and inhibits mycolic acid biosynthesis, ultimately leading to cell death.

Kinase Inhibitors

The substituted pyridine core is a "privileged scaffold" in medicinal chemistry for the development of kinase inhibitors. The bromine atom allows for the exploration of structure-activity relationships (SAR) by introducing various aryl and heteroaryl moieties via cross-coupling, targeting the ATP-binding site of kinases involved in diseases like cancer.

References

- 1. The R Enantiomer of the Antitubercular Drug PA-824 as a Potential Oral Treatment for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromopyridine-4-methanol

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, with the CAS number 118289-16-0, is a stable, white to brown crystalline powder under normal conditions.[1] Its bifunctional nature, featuring a reactive bromine atom and a nucleophilic hydroxymethyl group on a pyridine scaffold, makes it a versatile intermediate in organic synthesis.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₆BrNO[3][4][5][6][7][8] |

| Molecular Weight | 188.02 g/mol [5][6][7][8] |

| Exact Mass | 186.96328 Da[3][5][6] |

| CAS Number | 118289-16-0[1][3] |

| Melting Point | 58-61 °C[3][6] |

| Boiling Point | 316.6 °C at 760 mmHg[3][6] |

| Density | 1.668 g/cm³[3] |

| Flash Point | 145.3 °C[3][6] |

| pKa | 13.06 ± 0.10 (Predicted)[3] |

| LogP | 1.33640[3] |

| SMILES | C1=CN=C(C=C1CO)Br[3][5][7] |

| InChI Key | IQNUGAFIKDRYRP-UHFFFAOYSA-N[4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is critical for its application. One common laboratory-scale method involves the reduction of a corresponding carboxylic acid or ester.

Experimental Protocol: Synthesis via Reduction

This protocol details the synthesis of this compound from a suitable precursor, as adapted from documented procedures.[1]

Materials:

-

2-Bromoisonicotinic acid (or its methyl ester)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Sodium borohydride (NaBH₄) or another suitable reducing agent

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice water

-

Brine solution

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the starting material (e.g., methyl 2-bromoisonicotinate) in an appropriate anhydrous solvent like THF.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the reducing agent. For instance, if using a borane complex like boron trifluoride etherate, it is added dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for approximately 3 hours, monitoring its completion via Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with a brine solution, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound via column chromatography or recrystallization to obtain the final product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[9][10] The bromine at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents.[9]

Role in Antitubercular Drug Synthesis

This compound is utilized in the synthesis of aza- and diazabiphenyl analogs of the antitubercular drug PA-824.[1][3] These modifications are aimed at improving the efficacy, bioavailability, or resistance profile of the parent drug.

Development of Antiproliferative Agents

It is also a key precursor for N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues that have demonstrated antiproliferative properties, making it a valuable scaffold in cancer research.[1]

The diagram below illustrates a common synthetic strategy using this compound in a Suzuki coupling reaction, a cornerstone of modern drug discovery.

Caption: Use of this compound in a Suzuki coupling for drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and respiratory irritation.[5][11] It is also noted to cause serious eye damage.[5][11]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11] Avoid breathing dust, fumes, or vapors.[11]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[3][7] Keep away from sources of ignition and incompatible substances.[2]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[11] If swallowed or if skin irritation occurs, seek medical advice.[11]

References

- 1. This compound | 118289-16-0 [chemicalbook.com]

- 2. 2-Bromo-4-pyridinemethanol | Properties, Uses, Safety Data & Suppliers China | Buy High Quality Chemical Reagents [pipzine-chem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-pyridine methanol | CAS#:118289-16-0 | Chemsrc [chemsrc.com]

- 7. 118289-16-0|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - CAS:118289-16-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. aksci.com [aksci.com]

Synthesis of 2-Bromopyridine-4-methanol from 2-bromoisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromopyridine-4-methanol from 2-bromoisonicotinic acid, a crucial intermediate in the development of novel therapeutics. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support research and development in medicinal chemistry. This compound serves as a key building block in the synthesis of aza- and diazabiphenyl analogs of antitubercular drugs and N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues with antiproliferative properties.[1][2]

Reaction Scheme

The synthesis involves the reduction of the carboxylic acid functional group of 2-bromoisonicotinic acid to a primary alcohol, yielding this compound. A common and effective method for this transformation utilizes a borane complex, such as boron trifluoride diethyl etherate, in an appropriate solvent like tetrahydrofuran.

Chemical Structures:

| Starting Material | Product |

| 2-bromoisonicotinic acid | This compound |

|

|

|

| CAS: 66572-56-3 | CAS: 118289-16-0 |

| Molecular Formula: C₆H₄BrNO₂ | Molecular Formula: C₆H₆BrNO |

| Molecular Weight: 202.01 g/mol | Molecular Weight: 188.02 g/mol |

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference.

| Property | 2-bromoisonicotinic acid | This compound |

| CAS Number | 66572-56-3 | 118289-16-0[1] |

| Molecular Formula | C₆H₄BrNO₂ | C₆H₆BrNO[1] |

| Molecular Weight | 202.01 g/mol | 188.024 g/mol [1] |

| Appearance | Not specified | White to brown powder[2] |

| Melting Point | Not specified | 58-61 °C[1] |

| Boiling Point | Not specified | 316.6 °C at 760 mmHg[1] |

| Purity | Not specified | Typically ≥95%[3] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 2-bromoisonicotinic acid.[2]

Materials:

| Reagent | CAS Number | Molecular Formula | Quantity | Equivalents |

| 2-bromoisonicotinic acid | 66572-56-3 | C₆H₄BrNO₂ | 2 g (9.9 mmol) | 1.0 |

| Boron trifluoride etherate | 109-63-7 | C₄H₁₀BF₃O | 4.18 g (29.7 mmol) | 3.0 |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 30 mL | - |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | As needed | - |

| Brine solution | - | NaCl (aq) | As needed | - |

| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | As needed | - |

| Ice | - | H₂O | As needed | - |

Procedure:

-

To a solution of 2-bromoisonicotinic acid (2 g, 9.9 mmol, 1.0 eq.) in tetrahydrofuran (30 mL), boron trifluoride etherate (4.18 g, 29.7 mmol, 3.0 eq.) was added dropwise at 0 °C.

-

The reaction mixture was then stirred at room temperature for 3 hours.

-

Upon completion of the reaction, the mixture was carefully transferred to ice water.

-

The product was extracted with ethyl acetate.

-

The organic layers were combined, washed with a brine solution, and dried over anhydrous sodium sulfate.

-

The solvent was concentrated under reduced pressure to yield this compound.

Yield and Characterization:

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. Its utility has been demonstrated in the preparation of compounds targeting infectious diseases and cancer.

The following diagram illustrates the logical relationship of this compound as a building block in the development of new drug candidates.

Caption: this compound as a key intermediate in drug discovery.

Conclusion

The synthesis of this compound from 2-bromoisonicotinic acid via reduction with boron trifluoride etherate is an efficient and well-documented procedure. This technical guide provides the necessary details for its successful implementation in a laboratory setting. The availability of this key intermediate is crucial for the continued exploration and development of new chemical entities in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromopyridine-4-methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromopyridine-4-methanol, a key building block in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in downstream applications. This document outlines standard storage procedures, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

This compound is a white to brown crystalline solid that is generally stable under recommended storage conditions.[1] However, exposure to adverse conditions can lead to degradation, impacting its purity and performance in synthetic processes.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are advised based on information from safety data sheets and chemical suppliers:

-

Temperature: Store in a cool, dry place.[2][3] Room temperature is generally acceptable.[4][5]

-

Atmosphere: Store in a well-ventilated area.[2][3] It is recommended to keep the container tightly closed in a dry environment.[3]

-

Light: Keep in a dark place to protect from light, as some pyridine derivatives can be light-sensitive.[4][5][6]

-

Container: Use a tightly-closed container to prevent contamination and exposure to moisture.[2][3]

Incompatible Materials and Conditions to Avoid

To prevent degradation and potential hazardous reactions, avoid contact with the following:

-

Strong oxidizing agents [2]

-

Sources of ignition [2]

-

Dust generation [2]

-

High temperatures [7]

-

Moisture [7]

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following table provides a template for researchers to systematically record stability data generated through forced degradation studies.

| Stress Condition | Parameters | Observation/Degradation (%) | Potential Degradants (if identified) | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | HPLC, LC-MS | ||

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | HPLC, LC-MS | ||

| Oxidation | 3% H₂O₂, RT, 24h | HPLC, LC-MS | ||

| Thermal | 80°C, 48h | HPLC, TGA | ||

| Photostability | ICH Q1B conditions | HPLC, UV-Vis |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10] The following are detailed methodologies for key stability experiments.

Hydrolytic Stability (Acid and Base)

-

Objective: To assess the susceptibility of this compound to hydrolysis under acidic and basic conditions.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For acid hydrolysis, add the stock solution to a solution of 0.1 M hydrochloric acid.

-

For base hydrolysis, add the stock solution to a solution of 0.1 M sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize them, and dilute to an appropriate concentration.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

Oxidative Stability

-

Objective: To determine the compound's stability in the presence of an oxidizing agent.

-

Methodology:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

-

At intervals, take samples and quench the reaction if necessary.

-

Analyze the samples by HPLC to assess the extent of degradation.

-

Thermal Stability (Thermogravimetric Analysis - TGA)

-

Objective: To evaluate the thermal decomposition profile of this compound.

-

Methodology:

-

Calibrate the TGA instrument for temperature and mass.

-

Accurately weigh 5-10 mg of the dried compound into a TGA pan (e.g., ceramic or platinum).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

-

Photostability

-

Objective: To assess the stability of the compound upon exposure to light, following ICH Q1B guidelines.[7][11][12][13]

-

Methodology:

-

Expose a solid sample of this compound, spread as a thin layer (not more than 3 mm), to a light source.[11]

-

The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][13]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

After the exposure period, analyze both the exposed and control samples by a suitable analytical method (e.g., HPLC) to quantify any degradation.

-

Visualizing Stability Factors and Workflow

The following diagrams, generated using Graphviz, illustrate the key factors influencing the stability of this compound and a typical workflow for its stability assessment.

References

- 1. This compound | 118289-16-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. m.youtube.com [m.youtube.com]

- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. database.ich.org [database.ich.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromopyridine-4-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromopyridine-4-methanol. Due to the limited availability of public experimental data, this guide presents a predicted ¹H NMR spectrum based on the analysis of structurally similar compounds. This document is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound in a standard deuterated solvent, such as CDCl₃, is summarized in the table below. These predictions are derived from established principles of NMR spectroscopy and data from analogous pyridine derivatives. The chemical shifts are influenced by the electron-withdrawing bromine atom and the hydroxymethyl group on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.35 | Doublet (d) | ~5.0 | 1H |

| H-3 | ~7.55 | Singlet (s) or narrow doublet | < 1.0 | 1H |

| H-5 | ~7.30 | Doublet (d) | ~5.0 | 1H |

| -CH₂- | ~4.75 | Singlet (s) | N/A | 2H |

| -OH | Variable | Broad Singlet (br s) | N/A | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tube and cap

-

Volumetric flask and pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve 16 to 32 scans with a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

-

Integrate the peaks to determine the relative ratios of the protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the predicted ¹H NMR data.

Caption: Chemical structure of this compound with proton assignments.

2-Bromopyridine-4-methanol safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 2-Bromopyridine-4-methanol

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring laboratory safety and experimental integrity. This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 118289-16-0), a versatile building block in the synthesis of various pharmaceutical compounds.[1][2] The information is compiled from various Safety Data Sheets (SDS) to present a detailed and actionable safety summary.

Chemical and Physical Properties

A clear understanding of the physical properties of a substance is the first step in safe handling. The data for this compound is summarized below. Note the discrepancies in reported melting and boiling points from different sources, which may be due to variations in purity or measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [3][4][5][6] |

| Molecular Weight | 188.02 g/mol | [4][5] |

| Appearance | White to brown solid/powder | [1][5] |

| Melting Point | 58-61 °C | [2][3] |

| 34-39 °C | ||

| Boiling Point | 316.6 °C @ 760 mmHg | [2][3] |

| 246 °C | ||

| Density | 1.668 - 1.7 g/cm³ | [2][3] |

| Flash Point | 145.3 °C | [2][3] |

| Vapor Pressure | 0.000171 mmHg @ 25°C | [2] |

| pKa (Predicted) | 13.06 ± 0.10 | [2] |

| LogP | 1.33640 | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its toxicity, and skin, eye, and respiratory irritation.

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed | [4][7][8][9] |

| Acute Toxicity, Dermal | Category 2 | Danger | H310: Fatal in contact with skin | [7][8][9] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [4][7][8][10] |

| Serious Eye Damage/Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation | [4][7][8][10] |

| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation | [4][7][8][10] |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid | [7] |

STOT: Specific Target Organ Toxicity

The logical flow from hazard identification to necessary precautionary measures is critical for laboratory safety.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is essential when working with this compound. The following sections outline the recommended procedures for handling, storage, and emergency response.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][11][12] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield that conforms to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[12][13]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[11][12][13]

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12][13]

-

-

Hygiene Measures : Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[8][11] Wash hands thoroughly after handling the substance.[8][11]

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11][12] The substance should be stored locked up and away from incompatible materials such as strong oxidizing agents and sources of ignition.[7][10][11]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Emergency and First-Aid Procedures

The following diagram illustrates the workflow for responding to accidental exposures.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][14]

-

Specific Hazards : During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[10][11]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][14]

Example Experimental Protocol: Synthesis

While not a safety protocol, understanding the context of the chemical's use is beneficial. A reported synthesis of this compound involves the following steps: To a solution of methyl 2-bromoisonicotinate in a solvent, a reducing agent like sodium borohydride is added, followed by a Lewis acid such as boron trifluoride etherate at 0 °C. The reaction is stirred at room temperature. After completion, the mixture is quenched with ice water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the final product.[1]

This guide is intended to provide key safety information for this compound. It is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet provided by the supplier before handling any chemical and ensure that all laboratory personnel are trained on its specific hazards and handling procedures.

References

- 1. This compound | 118289-16-0 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-Bromo-4-pyridine methanol | CAS#:118289-16-0 | Chemsrc [chemsrc.com]

- 4. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Reactivity of the Pyridine Ring in 2-Bromopyridine-4-methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the pyridine ring in 2-Bromopyridine-4-methanol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple reactive sites that allow for selective functionalization. The core of this guide focuses on the electron-deficient nature of the pyridine ring, which, in conjunction with the bromo substituent at the 2-position and the hydroxymethyl group at the 4-position, dictates its chemical behavior. We will delve into the primary reaction classes, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the inherent resistance to electrophilic substitution. This document consolidates data from analogous compounds to provide predictive insights and detailed experimental protocols, presented with clarity for practical application in a research and development setting.

Introduction: General Reactivity Profile

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This inherent electronic property deactivates the ring towards electrophilic attack compared to benzene, but significantly activates it for nucleophilic substitution, particularly at the α (2- and 6-) and γ (4-) positions.[1][2][3]

In this compound, this reactivity is further modulated by two key substituents:

-

2-Bromo Group: The bromine atom at the 2-position serves as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and is the primary reactive site for a host of palladium-catalyzed cross-coupling reactions. While it is deactivating through its inductive effect (-I), its lone pairs can participate in resonance (+M).[4]

-

4-Hydroxymethyl Group: This group is primarily electron-withdrawing in nature and can influence the reactivity of the pyridine ring. It also presents a potential site for secondary reactions, such as oxidation or etherification, and may coordinate with metal catalysts, potentially influencing reaction kinetics.

Due to a scarcity of direct experimental data for this compound in the public domain, this guide will leverage data from the closely related analog, 2-bromo-4-methylpyridine, to provide a robust predictive model for its reactivity. The electronic influence of a methyl versus a hydroxymethyl group at the 4-position is not expected to fundamentally alter the primary modes of reactivity at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 2-position is the most exploited reactive site on the molecule, readily participating in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling with an organoboron reagent. It is widely used for synthesizing biaryl and heteroaryl-aryl compounds.[5][6]

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs

| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | ~88 |

| 4 | 4-Formylphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DME/H₂O | 80 | 12 | ~85 |

Data is representative for 2-bromo-4-methylpyridine and other functionalized 2-bromopyridines and serves as a strong predictive baseline.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[6]

References

- 1. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromopyridine-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyridine-4-methanol is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of the electron-deficient pyridine ring, the reactive C-Br bond, and the nucleophilic hydroxymethyl group, offer a rich landscape for chemical transformations. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, detailing its reactivity, and providing experimental protocols for its derivatization.

Electronic Landscape of this compound

The reactivity of this compound is governed by the electronic properties of its constituent functional groups. The pyridine nitrogen atom is strongly electron-withdrawing, creating an electron-deficient aromatic ring. This deactivation is most pronounced at the C2, C4, and C6 positions. The bromine atom at the C2 position further withdraws electron density through a negative inductive effect (-I), while the hydroxymethyl group at the C4 position is a weak electron-donating group through a positive inductive effect (+I).

This combination of electronic effects dictates the primary sites for nucleophilic and electrophilic attack.

Nucleophilic Sites

The primary nucleophilic sites in this compound are the lone pair of electrons on the nitrogen atom and the oxygen atom of the hydroxymethyl group.

-

Pyridine Nitrogen: The nitrogen atom can act as a base or a nucleophile, participating in protonation and alkylation reactions. However, its nucleophilicity is significantly reduced by the electron-withdrawing nature of the pyridine ring.

-

Hydroxymethyl Group: The oxygen atom of the hydroxymethyl group is a potent nucleophile, readily undergoing reactions such as etherification and esterification. The reactivity of this group can be further enhanced by deprotonation with a suitable base to form an alkoxide.

Electrophilic Sites

The principal electrophilic sites are the carbon atoms of the pyridine ring, particularly those bearing a good leaving group or being activated by the ring nitrogen.

-

C2 Carbon: The carbon atom attached to the bromine is the most prominent electrophilic site. The electron-withdrawing nature of both the adjacent nitrogen and the bromine atom makes this position highly susceptible to nucleophilic aromatic substitution (SNAr).

-

C4 and C6 Carbons: These positions are also electron-deficient due to the influence of the ring nitrogen and are potential sites for nucleophilic attack, especially if a suitable leaving group is present.

-

Pyridine Ring (for Electrophilic Aromatic Substitution): While the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS), reactions can be driven under forcing conditions. The directing effects of the existing substituents will govern the position of substitution, which is typically at C3 and C5.

Reactivity and Synthetic Applications

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules.

Reactions at the C2 Position (Electrophilic Site)

The C2-Br bond is the most reactive site for nucleophilic substitution and cross-coupling reactions.

The bromine atom at the C2 position can be displaced by a variety of nucleophiles. This reaction proceeds through a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine nitrogen.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to synthesize 2-aminopyridine derivatives.[1][2][3][4][5]

-

Sonogashira Coupling: Reaction with terminal alkynes to produce 2-alkynylpyridine derivatives.[6][7][8][9][10]

Reactions at the C4-Hydroxymethyl Group (Nucleophilic Site)

The hydroxymethyl group offers a handle for further functionalization through reactions typical of primary alcohols.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Etherification: Formation of ethers through Williamson ether synthesis or other methods.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Protecting Group Chemistry: The hydroxyl group can be protected with various protecting groups to allow for selective reactions at other sites of the molecule.[11][12]

Electrophilic Aromatic Substitution on the Pyridine Ring

Due to the deactivating nature of the pyridine ring and the bromine substituent, electrophilic aromatic substitution on this compound is challenging but can be achieved under specific conditions. The directing effects of the substituents would favor substitution at the C3 and C5 positions.

Data Presentation

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80-120 °C | 2-Aryl-4-(hydroxymethyl)pyridine | 73-92 (representative) | [13][14][15][16][17] |

| Buchwald-Hartwig Amination | Amine, Pd(OAc)₂, dppp, NaOt-Bu, Toluene, 80-100 °C | 2-Amino-4-(hydroxymethyl)pyridine | 55-90 (representative) | [1][2][3][4][5] |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, rt-60 °C | 2-Alkynyl-4-(hydroxymethyl)pyridine | High (general observation) | [6][7][8][9][10] |

| Synthesis | 2-Bromo-4-pyridinecarboxylic acid, Boron trifluoride etherate, THF, 0 °C to rt | This compound | 75 | [18][19] |

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Amine

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., dppp)

-

Base (e.g., NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry sealed tube, add the palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (1.2-1.5 eq) under an inert atmosphere.

-

Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite and wash with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Caption: SNAr mechanism on this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Caption: General experimental workflow for cross-coupling reactions.

References

- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. benchchem.com [benchchem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. This compound | 118289-16-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 2-Bromopyridine-4-methanol in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Bromopyridine-4-methanol as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the synthesis of a diverse range of 2-aryl-4-(hydroxymethyl)pyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science due to their potential biological activity and functional properties.[1][2][3]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][4] It offers several advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid and boronate ester coupling partners.[1][5] The reaction involves the cross-coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1][4]

While highly efficient, the Suzuki coupling of 2-bromopyridines can present challenges due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst.[1][6] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.[1][6]

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of 2-bromopyridines with various boronic acids. This data, primarily based on the closely related 2-bromo-4-methylpyridine, serves as a valuable guide for optimizing reactions with this compound.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of 2-Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |

| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Low to Moderate |

| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2.0-3.0) | Toluene | 100 | Moderate to High |

| Pd(dppf)Cl₂ (3-5) | --- | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good to Excellent |

| Pd(PPh₃)₄ (1-5) | --- | Cs₂CO₃ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Moderate to Good |

Data collated from multiple sources.[1][2][3][6][8]

Table 2: Performance of Boronic Acids in Suzuki Coupling with 2-Bromo-4-methylpyridine

| Boronic Acid | Product | Yield (%) |

| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 |

| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 (on a similar substrate) |

| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 (representative) |

| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 (representative) |

This table highlights that high yields are achievable with a range of boronic acids, with electron-donating groups on the phenylboronic acid appearing to favor higher yields.[8]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific conditions such as the choice of catalyst, ligand, base, and solvent may be required for each specific boronic acid to achieve the maximum yield.[8]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or boronate ester (1.1–1.5 equiv)[1]

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)[1]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[1]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[1]

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)[8]

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), the selected base (2.0-3.0 equiv), and the palladium catalyst/ligand system.[1][6]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1] It is strongly discouraged to run the reaction under air as the presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[6]

-

Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6]

-

Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.

Troubleshooting

Low yields in the Suzuki coupling of 2-bromopyridines are a common challenge.[6] Key areas to investigate include:

-

Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species. The use of bulky, electron-rich phosphine ligands can help mitigate this.[6]

-

Inefficient Transmetalation: This step can be slow for electron-deficient heteroaryl compounds.[6] Screening different bases may be necessary.

-

Protodeboronation of the Boronic Acid: The boronic acid can be unstable and be replaced by a hydrogen atom, especially with aqueous bases.[6] Using more stable boronic esters (e.g., pinacol esters) can help prevent this.[6]

-

Side Reactions: Homocoupling of the boronic acid can be minimized by thoroughly degassing all solvents and maintaining an inert atmosphere.[6]

By following these protocols and considering the factors that can influence reaction outcomes, researchers can effectively utilize this compound to synthesize a wide array of valuable compounds for drug discovery and materials science applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Sonogashira Coupling with (2-bromopyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.

(2-bromopyridin-4-yl)methanol is a valuable building block in medicinal chemistry, offering a pyridine scaffold with two distinct points for functionalization: the bromine atom for cross-coupling reactions and the hydroxymethyl group for further derivatization. This document provides a detailed protocol for the Sonogashira coupling of (2-bromopyridin-4-yl)methanol with terminal alkynes, a key transformation for the synthesis of diverse substituted pyridines. The presence of the free hydroxyl group is generally well-tolerated in Sonogashira reactions, precluding the need for protection and deprotection steps.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with a range of terminal alkynes. This data provides a basis for reaction optimization with (2-bromopyridin-4-yl)methanol.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | >90 | [1] |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | up to 93 | |

| 3 | 6-bromo-3-fluoropicolinonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low (25) | [2] |

| 4 | 2-Bromopyridine | Propargyl alcohol | NS-MCM-41-Pd (0.1) | CuI | Et₃N | Toluene | 90 | 3 | 81 | |

| 5 | 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | Et₃N | Toluene | - | - | 34 | ||

| 6 | 2-Bromo-4-methylpyridine | Terminal alkyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | - | - | - | |

| 7 | 4-Iodo-2-bromopyridine | Terminal alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | RT - 60 | - | High | |

| 8 | 2-Amino-4-bromopyridine | Terminal alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80-100 | 4-12 | - |

Experimental Protocol: Sonogashira Coupling of (2-bromopyridin-4-yl)methanol

This protocol describes a general procedure for the copper-catalyzed Sonogashira reaction of (2-bromopyridin-4-yl)methanol with a terminal alkyne.

Materials:

-

(2-bromopyridin-4-yl)methanol (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or another suitable amine base (e.g., piperidine, diisopropylethylamine)

-

Anhydrous and degassed solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Saturated aqueous solution of ammonium chloride

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Safety Precautions:

-

(2-bromopyridin-4-yl)methanol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Bis(triphenylphosphine)palladium(II) dichloride: Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][4]

-

Copper(I) iodide: Harmful if swallowed and causes serious eye irritation.[5] Avoid inhalation of dust. Wear gloves and safety glasses.[6][7]

-

Triethylamine: Highly flammable liquid and vapor. Toxic in contact with skin and if inhaled. Causes severe skin burns and eye damage.[2][8] Handle in a fume hood and wear appropriate PPE.

-

The reaction should be carried out under an inert atmosphere as the catalysts can be sensitive to air.

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add (2-bromopyridin-4-yl)methanol (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, 2-3 equiv). Stir the mixture at room temperature for 10-15 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture via a syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C, depending on the reactivity of the alkyne). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (2-(alkynyl)pyridin-4-yl)methanol.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling of (2-bromopyridin-4-yl)methanol.

Catalytic Cycle of the Sonogashira Coupling

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. idesapetroquimica.com [idesapetroquimica.com]

- 3. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. carlroth.com [carlroth.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. samratpharmachem.com [samratpharmachem.com]

- 8. pentachemicals.eu [pentachemicals.eu]

2-Bromo-4-hydroxymethylpyridine: A Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

For Immediate Release

Shanghai, China – December 24, 2025 – 2-Bromo-4-hydroxymethylpyridine is emerging as a critical starting material for the development of a new generation of kinase inhibitors. Its unique trifunctional scaffold, featuring a reactive bromine atom, a versatile hydroxymethyl group, and a pyridine core, offers medicinal chemists a powerful tool for creating diverse and potent therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this precursor in kinase inhibitor synthesis.

The pyridine ring is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. The bromine atom at the 2-position of 2-Bromo-4-hydroxymethylpyridine serves as a versatile handle for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space to optimize inhibitor potency and selectivity.

The hydroxymethyl group at the 4-position presents a unique opportunity for further functionalization. It can act as a hydrogen bond donor or be modified to introduce other functional groups, enabling fine-tuning of the inhibitor's pharmacokinetic and pharmacodynamic properties.

Application Notes

2-Bromo-4-hydroxymethylpyridine is a valuable building block for the synthesis of inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. The strategic combination of the bromopyridine core with various boronic acids via Suzuki-Miyaura coupling allows for the generation of extensive libraries of potential kinase inhibitors.

One of the key applications of this precursor is in the synthesis of inhibitors targeting the p38 MAP kinase and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are critical in inflammation and angiogenesis, respectively.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors derived from 2-Bromo-4-hydroxymethylpyridine.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 2-Bromo-4-hydroxymethylpyridine with a generic arylboronic acid.

Materials:

-

2-Bromo-4-hydroxymethylpyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-4-hydroxymethylpyridine, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-hydroxymethylpyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)